molecular formula C24H14BrCl2NO3 B12040903 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12040903
M. Wt: 515.2 g/mol
InChI Key: PEOLPNCDSMVWIQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a halogenated quinoline derivative characterized by a bifunctional ester linkage. Its molecular formula is C₂₅H₁₇BrClNO₃ (average mass: 494.769 g/mol; monoisotopic mass: 493.008033) . The compound features a 6-bromoquinoline core substituted with a 4-chlorophenyl group at position 2 and a 2-(4-chlorophenyl)-2-oxoethyl ester at position 4.

Properties

Molecular Formula

C24H14BrCl2NO3

Molecular Weight

515.2 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H14BrCl2NO3/c25-16-5-10-21-19(11-16)20(12-22(28-21)14-1-6-17(26)7-2-14)24(30)31-13-23(29)15-3-8-18(27)9-4-15/h1-12H,13H2

InChI Key

PEOLPNCDSMVWIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Chlorophenyl Substitution: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-(4-chlorophenyl)-2-oxoethyl bromide in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorophenyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimalarial Applications

Recent studies have highlighted the potential of quinoline derivatives in treating malaria, particularly against Plasmodium falciparum. The compound has been investigated for its antiplasmodial activity, showing promising results in inhibiting the growth of malaria parasites.

  • Mechanism of Action : The compound acts by inhibiting translation elongation factor 2, a novel mechanism that differentiates it from traditional antimalarial drugs. This unique action could lead to the development of new therapies that are effective against resistant strains of malaria .
  • Efficacy Studies : In vitro studies have demonstrated moderate potency against P. falciparum, with further optimization leading to derivatives exhibiting low nanomolar potency and favorable pharmacokinetic profiles in preclinical models .

Anticancer Applications

Quinoline derivatives are also being explored for their anticancer properties due to their ability to interfere with various cellular processes.

  • Cell Line Studies : The compound has been tested against several cancer cell lines, showing significant cytotoxicity and potential for further development as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationship of quinoline derivatives indicates that modifications to the quinoline core can enhance biological activity while improving selectivity and reducing toxicity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinoline derivatives similar to 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate :

  • A study focused on optimizing quinoline-4-carboxamide derivatives demonstrated the ability to achieve excellent oral efficacy in malaria mouse models, indicating that structural variations can significantly impact pharmacological outcomes .
  • Another research effort synthesized various pyrrolo-fused heterocycles, showcasing their effectiveness against multiple cancer types, thus supporting the hypothesis that quinoline-based compounds may serve as versatile scaffolds for drug discovery .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound : 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₅H₁₇BrClNO₃ 494.77 - 6-Br, 2-(4-ClPh) on quinoline
- 2-(4-ClPh)-2-oxoethyl ester
- Higher polarity due to dual Cl substituents
- Crystallinity confirmed via X-ray
Analog 1 : 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate C₂₆H₁₉BrClNO₃ 508.80 - 3-Me, 2-(4-MePh) on quinoline
- Same ester group
- Increased lipophilicity (logP ~7.7) due to methyl groups
Analog 2 : [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₄H₁₃BrCl₃NO₃ 549.60 - 2,4-DiClPh on ester
- 6-Br, 2-(4-ClPh) on quinoline
- Enhanced electron-withdrawing effects
- Higher toxicity (H301)
Analog 3 : Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₂H₁₃BrClNO₂ 450.71 - Simple phenyl ester
- No oxoethyl group
- Reduced steric hindrance
- Lower molecular weight
Analog 4 : Ethyl 6-bromo-2-(2-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate C₃₀H₂₃BrClN₄O₂ 621.89 - Pyrimidine-amine substituent
- Ethyl ester
- Enhanced π-π stacking potential
- HRMS (ESI-QTOF): [M+H]⁺ 507.1587

Key Findings:

Substituent Effects: Halogen Positioning: The 4-chlorophenyl group on the quinoline core (target compound) enhances electronic stabilization compared to 4-methylphenyl (Analog 1) .

Synthetic Routes :

  • The target compound and analogs are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and esterification reactions . For example, Analog 4 incorporates a pyrimidine moiety through a 20-minute microwave-assisted reaction .

Analytical Data: Mass Spectrometry: Analog 4 showed a base peak at m/z 272 (100% intensity), indicative of fragmentation at the ester linkage . Crystallography: X-ray studies (SHELX software) confirm planar quinoline cores and bond lengths consistent with conjugated systems .

Research Implications

  • Drug Design : The 2-oxoethyl ester group in the target compound may improve membrane permeability compared to bulkier analogs (e.g., Analog 4) .
  • Toxicity Considerations : Analog 2’s 2,4-dichlorophenyl substituent correlates with oral toxicity (H301), highlighting the need for substituent optimization .
  • Future Directions: Comparative studies on antimicrobial activity (e.g., against S. aureus or E. coli) are warranted, leveraging the bromoquinoline scaffold’s known bioactivity .

Biological Activity

The compound 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate , also referred to as K284-1331 , is a synthetic derivative of quinoline that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H14BrClN2O5
  • Molecular Weight : 525.74 g/mol
  • CAS Number : 355420-61-0
  • Physical Properties :
    • LogP: 5.944 (indicating high lipophilicity)
    • Water Solubility: Low, LogSw = -5.94
    • Polar Surface Area: 46.648 Ų

The biological activity of this compound can be attributed to its structural features, particularly the presence of the quinoline moiety which is known for its pharmacological properties. Quinoline derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Antitumor Activity

Research indicates that compounds similar to K284-1331 exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis .

Antimicrobial Activity

Quinoline derivatives have also demonstrated antimicrobial properties. The presence of halogen substituents (like bromine and chlorine) enhances their interaction with microbial enzymes, leading to increased efficacy against bacterial strains .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of K284-1331 against various cancer cell lines, revealing an IC50 value comparable to standard chemotherapeutic agents. The compound was particularly effective against colon and lung cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • In vitro tests have demonstrated that K284-1331 exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that the presence of electron-withdrawing groups like chlorine enhances the compound's biological activity by increasing its binding affinity to target proteins involved in disease pathways .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Mechanism of Action
AntitumorA431 (skin cancer)1.98Induction of apoptosis via Bcl-2 modulation
AntitumorHCT-15 (colon cancer)1.61Inhibition of cell proliferation
AntibacterialStaphylococcus aureus<10Disruption of cell wall synthesis
AntibacterialEscherichia coli<20Inhibition of metabolic pathways

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate?

The synthesis typically involves multi-step protocols starting with the preparation of quinoline-carboxylic acid intermediates. For example:

  • Step 1 : Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid via condensation reactions, as described in ref. .
  • Step 2 : Esterification using 2-chloroacetamide derivatives (e.g., N-(4-acetylphenyl)-2-chloroacetamide) under reflux conditions with catalysts like phosphorus oxychloride (PCl₃) .
  • Step 3 : Purification via column chromatography using hexane:ethyl acetate gradients to isolate the target compound .

Key considerations : Optimize reaction time (e.g., 8–20 hours) and stoichiometry to avoid by-products. Monitor intermediates using TLC and confirm purity via melting point analysis (e.g., 386 K observed in analogous esters) .

Q. How is the compound characterized structurally?

Routine characterization includes:

  • Spectroscopy :
    • IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-Br vibrations at ~550–600 cm⁻¹.
    • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and ester linkages .
  • Mass Spectrometry : High-resolution ESI-QTOF (e.g., observed m/z 507.1587 for similar quinoline esters) .

Advanced validation : Single-crystal X-ray diffraction (SXD) resolves dihedral angles between quinoline and phenyl rings (e.g., 14.7° in analogous structures) and confirms intermolecular interactions (e.g., C–H⋯O weak bonds) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

Discrepancies in bond lengths or angles may arise from:

  • Disorder in crystal packing : Use SHELXL for iterative refinement with restraints on thermal parameters .
  • Twinned data : Apply the TWIN/BASF commands in SHELX to model overlapping lattices .
  • Validation tools : Employ PLATON or CCDC Mercury to check for geometric outliers and hydrogen-bonding plausibility .

Example : In a related compound, weak C–H⋯O interactions (2.5–3.0 Å) were validated using R²₂(14) graph set motifs .

Q. What methodological challenges arise in optimizing reaction yields for brominated quinoline derivatives?

Key issues include:

  • Competitive side reactions : Bromine substituents at the 6-position may sterically hinder esterification. Mitigate by using excess acylating agents (e.g., 1.2–1.5 eq. of 2-chloroacetamide) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction neutralization to isolate products .
  • Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) enhance cross-coupling efficiency in brominated intermediates but require inert atmospheres .

Data-driven approach : Compare yields across protocols (e.g., 70% with Pd catalysis vs. 50% without) and optimize via Design of Experiments (DoE) .

Q. How can computational methods aid in predicting biological activity or stability?

  • Docking studies : Use AutoDock Vina to model interactions with targets like lactate dehydrogenase (LDH), leveraging the carboxylate moiety for hydrogen bonding .
  • DFT calculations : Predict electrostatic potential surfaces to assess reactivity at the 2-oxoethyl group.
  • Degradation pathways : Apply Gaussian09 to simulate hydrolysis under acidic/basic conditions, guided by observed stability in ethanol recrystallization .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed protocols for brominated intermediates to improve regioselectivity .
  • Characterization : Combine SXD with dynamic NMR (e.g., VT-NMR) to resolve conformational flexibility.
  • Data Analysis : Use R or Python scripts to automate crystallographic parameter extraction from .cif files.

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